8-Fluoro-5-iodo-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluoro-5-iodo-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of fluorine and iodine atoms at the 8th and 5th positions, respectively, on the quinoline ring. The molecular formula of this compound is C9H9FIN, and it has a molecular weight of 277.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-iodo-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodo-5-fluoroaniline with cyclohexanone under acidic conditions to form the desired tetrahydroquinoline structure . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-iodo-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
8-Fluoro-5-iodo-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-iodo-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of fluorine and iodine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the iodine atom at the 5th position.
5-Iodo-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom at the 8th position.
Quinoline: Lacks both fluorine and iodine atoms and has a fully aromatic ring structure.
Uniqueness
8-Fluoro-5-iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C9H9FIN |
---|---|
Molecular Weight |
277.08 g/mol |
IUPAC Name |
8-fluoro-5-iodo-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9FIN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 |
InChI Key |
PQUWVRNHGFGINV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)I |
Origin of Product |
United States |
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